molecular formula C6H9NO2 B1203921 gamma-Acetylenic gaba CAS No. 57659-38-8

gamma-Acetylenic gaba

Cat. No.: B1203921
CAS No.: 57659-38-8
M. Wt: 127.14 g/mol
InChI Key: BJNIHWSOVCDBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

gamma-Acetylenic gaba undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

Mechanism of Action

The mechanism of action of gamma-Acetylenic gaba involves the irreversible inhibition of gamma-aminobutyric acid transaminase. This enzyme is responsible for converting gamma-aminobutyric acid to L-glutamate. By inhibiting this enzyme, this compound prevents the conversion, leading to elevated levels of gamma-aminobutyric acid in the brain . This increase in gamma-aminobutyric acid levels is associated with its anticonvulsant and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

gamma-Acetylenic gaba is unique due to its potent and irreversible inhibition of gamma-aminobutyric acid transaminase, which distinguishes it from other gamma-aminobutyric acid analogs and inhibitors. Its ability to undergo click chemistry reactions also adds to its versatility and utility in various research applications .

Properties

CAS No.

57659-38-8

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

4-aminohex-5-ynoic acid

InChI

InChI=1S/C6H9NO2/c1-2-5(7)3-4-6(8)9/h1,5H,3-4,7H2,(H,8,9)

InChI Key

BJNIHWSOVCDBHS-UHFFFAOYSA-N

SMILES

C#CC(CCC(=O)O)N

Canonical SMILES

C#CC(CCC(=O)O)N

Pictograms

Irritant

Synonyms

4-amino-5-hexynoic acid
4-aminohexynoate
gamma-acetylenic GABA
gamma-acetylenic-GABA
RMI 71645
RMI-71645

Origin of Product

United States

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